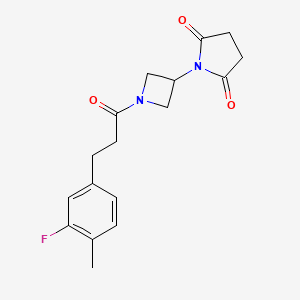

1-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C17H19FN2O3 and its molecular weight is 318.348. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ligand for Nicotinic Acetylcholine Receptors

A study demonstrated the synthesis and in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, showing promise for PET imaging of central nAChRs. This research underlines the compound's potential for neuroimaging and studying neurological disorders (Doll et al., 1999).

β-Secretase Inhibitors

Another research avenue explored the biotransformation of β-secretase inhibitors, showcasing the metabolic pathways of such compounds, which may include the target structure. These findings are crucial for understanding the metabolism and optimization of β-secretase inhibitors for treating Alzheimer's disease (Lindgren et al., 2013).

Antidepressant and Nootropic Agents

Research into Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone has identified potential antidepressant and nootropic activities. The studies suggest that compounds with the 2-azetidinone skeleton, possibly including variations of the queried compound, could serve as CNS active agents, highlighting a pathway for developing new therapeutic agents (Thomas et al., 2016).

Spiro Compounds with Bioactivity

A strategic approach to the synthesis of functionalized spirooxindole pyrrolidine derivatives revealed in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. This research suggests the utility of such compounds, which might include variations of the target molecule, in developing treatments for various infections (Haddad et al., 2015).

Fluorescent Organoboron Complexes

The synthesis of a highly fluorescent family of unsymmetrical organoboron complexes containing pyridin-2-ylmethylene imidazolidine-2,4-dione moieties, which may encompass the structure , has been explored. These compounds exhibit strong fluorescence, suggesting their potential in bioimaging and as probes in biological research (Garre et al., 2019).

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a class of molecules that contain a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases

Mode of Action

It is known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been associated with various biological activities . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment have been found to positively affect the anticonvulsant activity .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biochemical pathways, leading to diverse biological effects .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the structural diversity of heteroatomic saturated ring systems allows a greater chance of generating structural diversity, which could potentially influence the compound’s action in different environments .

Propriétés

IUPAC Name |

1-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3/c1-11-2-3-12(8-14(11)18)4-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h2-3,8,13H,4-7,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVGDBBMSJIJEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1'-(3-(tert-butoxy)-2-hydroxypropyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2506860.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2506865.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2506873.png)

![ethyl 2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2506877.png)

![N-(2,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2506881.png)